molecular formula C13H15ClF2N2O2 B15005557 Acetamide, N-[4-(chlorodifluoromethoxy)phenyl]-2-pyrrolidin-1-yl-

Acetamide, N-[4-(chlorodifluoromethoxy)phenyl]-2-pyrrolidin-1-yl-

Cat. No.: B15005557
M. Wt: 304.72 g/mol
InChI Key: SMYVNVOVKBCILP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(PYRROLIDIN-1-YL)ACETAMIDE is a synthetic organic compound characterized by the presence of a chlorodifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrolidinylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(PYRROLIDIN-1-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the chlorodifluoromethoxyphenyl intermediate. This intermediate is then reacted with pyrrolidine and acetic acid derivatives under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(PYRROLIDIN-1-YL)ACETAMIDE may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(PYRROLIDIN-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorodifluoromethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium or platinum catalysts, sodium borohydride, and lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and halides in the presence of bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(PYRROLIDIN-1-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(PYRROLIDIN-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[(3R)-3-HYDROXYPYRROLIDIN-1-YL]-5-(1H-PYRAZOL-5-YL)PYRIDINE-3-CARBOXAMIDE: This compound shares a similar chlorodifluoromethoxyphenyl group but differs in the pyrrolidinyl and pyrazolyl moieties.

    ®-N-(4-(CHLORODIFLUOROMETHOXY)PHENYL)-6-(3-HYDROXYPYRROLIDIN-1-YL)-5-(1H-PYRAZOL-5-YL)NICOTINAMIDE: Another related compound with a similar core structure but different functional groups.

Uniqueness

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(PYRROLIDIN-1-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H15ClF2N2O2

Molecular Weight

304.72 g/mol

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-2-pyrrolidin-1-ylacetamide

InChI

InChI=1S/C13H15ClF2N2O2/c14-13(15,16)20-11-5-3-10(4-6-11)17-12(19)9-18-7-1-2-8-18/h3-6H,1-2,7-9H2,(H,17,19)

InChI Key

SMYVNVOVKBCILP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.